molecular formula C13H11ClN2O2 B1669224 Clonixin CAS No. 17737-65-4

Clonixin

Numéro de catalogue: B1669224
Numéro CAS: 17737-65-4
Poids moléculaire: 262.69 g/mol
Clé InChI: CLOMYZFHNHFSIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clonixin, également connu sous le nom d'acide 2-(3-chloro-2-méthylanilino)pyridine-3-carboxylique, est un anti-inflammatoire non stéroïdien (AINS). Il possède des propriétés analgésiques, antipyrétiques et antiplaquettaires. Le this compound est principalement utilisé dans le traitement des affections arthritiques chroniques et de certains troubles des tissus mous associés à la douleur et à l'inflammation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le clonixin est synthétisé à partir d'acide 2-chloronicotinique et de 3-chloro-2-méthylaniline. La voie de synthèse implique la réaction de l'acide 2-chloronicotinique avec la 3-chloro-2-méthylaniline en présence d'un catalyseur approprié et dans des conditions de température et de pression contrôlées .

Méthodes de production industrielle : En milieu industriel, le this compound est produit selon une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Electrochemical Reactions

Clonixin exhibits redox activity, making it electrochemically responsive under specific conditions .

Reduction at Mercury Electrodes

In acidic media (pH 1–6), this compound undergoes irreversible reduction at the pyridine ring. The proposed mechanism involves a two-electron, two-proton transfer, yielding a 1,2-dihydropyridine derivative :

This compound+2e+2H+1,2 dihydropyridine derivative\text{this compound}+2\text{e}^-+2\text{H}^+\rightarrow 1,2\text{ dihydropyridine derivative}

Key observations:

  • Reduction peaks shift cathodically with increasing pH (slope: −59.9 mV/pH) .

  • Process is diffusion-controlled, as evidenced by linear current vs. scan rate dependence .

Oxidation at Glassy Carbon Electrodes

In alkaline conditions (pH 6.5–12), this compound oxidizes to form an N-oxide derivative. The oxidation potential shifts with pH (slope: −15.6 mV/pH), correlating with deprotonation of the pyridine nitrogen .

ParameterReductionOxidation
Electrode MercuryGlassy carbon
pH Range 1–66.5–12
Products 1,2-dihydropyridineN-oxide derivative
Kinetics Irreversible, diffusion-controlledpH-dependent irreversibility

Acid-Base Reactions

The carboxylic acid group (pKa ~6.5) and pyridine ring enable pH-dependent protonation :

  • Protonation at low pH : Carboxylic acid remains unionized, while pyridine nitrogen is protonated.

  • Deprotonation at high pH : Carboxylate anion forms, and pyridine nitrogen deprotonates, enhancing solubility.

UV Spectral Shifts :

  • Absorption bands at 252, 284, and 328 nm vary with pH, confirming ionization state changes .

Salt Formation

This compound reacts with basic amino acids (e.g., L-lysine) to form water-soluble salts via acid-base neutralization :

This compound acid +L lysine base Lysine clonixinate salt \text{this compound acid }+\text{L lysine base }\rightarrow \text{Lysine clonixinate salt }

Properties of Lysine Clonixinate :

  • Molecular formula: C19H25ClN4O4\text{C}_{19}\text{H}_{25}\text{ClN}_4\text{O}_4

  • Enhanced bioavailability compared to this compound .

Conformational and Supramolecular Interactions

This compound’s pyridine and aromatic rings adopt variable dihedral angles, influencing crystal packing via:

  • Acid-acid homosynthons : Carboxylic acid dimers stabilize solvent-free forms .

  • Acid-pyridine heterosynthons : Hydrogen bonds between carboxylic acid and pyridine groups .

Solvate Formation :

  • This compound forms solvates with dimethylacetamide (DMA) and dimethylformamide (DMF), stabilized by O–H⋯O hydrogen bonds .

  • Thermal desolvation converts solvates to solvent-free Form I .

Comparative Reactivity with Analogues

Halogen substitution (Cl → F, Br, I) alters intermolecular interactions but retains core reactivity :

HalogenPolymorphsDominant Synthon
Cl4 formsAcid-acid or acid-pyridine
Br/I2 formsIsostructural to Cl forms
H1 formAcid-pyridine heterosynthon

Applications De Recherche Scientifique

Clonixin has a wide range of scientific research applications:

Mécanisme D'action

Clonixin exerts its effects by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that play a significant role in the mediation of inflammation, pain, and fever .

Comparaison Avec Des Composés Similaires

    Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.

    Ibuprofen: A widely used NSAID with comparable effects on pain and inflammation.

    Naproxen: An NSAID that also inhibits cyclooxygenase enzymes and is used to treat pain and inflammation.

Uniqueness of Clonixin: this compound is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Unlike some other NSAIDs, this compound has been shown to have a unique combination of analgesic, antipyretic, and platelet-inhibitory actions, making it particularly effective in the treatment of chronic arthritic conditions and certain soft tissue disorders .

Activité Biologique

Clonixin, specifically in its lysine form (lysine clonixinate), is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is commonly prescribed for the management of pain associated with various conditions, including arthritis, migraines, and soft tissue disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound's biological activity is presumed to be similar to that of other NSAIDs, primarily through the inhibition of cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain signaling in the body .

Key Mechanisms:

  • COX Inhibition : Reduces the production of inflammatory mediators.
  • Nitric Oxide Synthase (NOS) Activity : this compound has been shown to inhibit inducible NOS (iNOS) activity in experimental settings, suggesting a role in modulating nitric oxide levels during inflammatory responses .

Migraine Treatment

Several studies have evaluated the efficacy of lysine clonixinate in treating migraines. A double-blind, placebo-controlled study demonstrated that clonixinate significantly alleviated moderately severe migraine attacks compared to placebo. However, it was not found to be superior for severe attacks . Another study indicated that intravenous administration of clonixinate was effective in resolving severe migraine attacks within 90 minutes .

Pain Management

This compound has been utilized effectively in various pain syndromes, including renal colic and muscular pain. A study comparing lysine clonixinate with other NSAIDs found it to be effective without significant adverse effects on platelet function or gastrointestinal safety compared to traditional NSAIDs like diclofenac and ibuprofen .

Table: Summary of this compound's Biological Activity

Study FocusFindingsReference
Migraine TreatmentEffective for moderately severe migraines; not superior for severe cases
Pain ManagementEffective in renal colic and muscular pain; minimal adverse effects noted
NOS ActivityInhibits LPS-induced NOS activity; does not affect basal NO production
Platelet FunctionNo significant changes in platelet count or function at therapeutic doses

Case Studies

  • Migraine Management : In a cohort of 19 patients treated with intravenous lysine clonixinate during severe migraine attacks, all patients reported being headache-free after 90 minutes. Mild side effects were noted but did not significantly impact vital signs .
  • Comparative Efficacy : A multicentric study evaluated the non-inferiority of lysine clonixinate combined with cyclobenzaprine against a combination therapy including diclofenac. The primary endpoint was pain reduction measured by Visual Analog Scale (VAS), demonstrating comparable effectiveness between treatments .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential adverse effects typical of NSAIDs, such as gastrointestinal disturbances. Notably, studies have indicated that lysine clonixinate does not significantly affect platelet function or induce ulcerogenic effects compared to other NSAIDs .

Propriétés

IUPAC Name

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMYZFHNHFSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046121
Record name Clonixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

The mechanism of clonixin does not appear to have been investigated on a molecular level. It is presumed to function similarly to other NSAIDs by inhibiting cycloxygenase enzymes 1 and 2 resulting in a reduction in prostaglandin production.
Record name Clonixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

17737-65-4
Record name Clonixin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17737-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clonixin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clonixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLONIXIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clonixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clonixin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLONIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7DXN0M42R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clonixin
Reactant of Route 2
Reactant of Route 2
Clonixin
Reactant of Route 3
Reactant of Route 3
Clonixin
Reactant of Route 4
Clonixin
Reactant of Route 5
Clonixin
Reactant of Route 6
Reactant of Route 6
Clonixin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.